molecular formula C21H20N2O4 B277907 N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Numéro de catalogue B277907
Poids moléculaire: 364.4 g/mol
Clé InChI: IVAOCWGAZNISJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed to target B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are known to play a critical role in the survival of cancer cells, making them an attractive target for cancer therapy. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

TAK-659 works by inhibiting N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins, which are known to play a critical role in the survival of cancer cells. N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins regulate the intrinsic apoptotic pathway, which is responsible for eliminating cells that are damaged or no longer needed. Cancer cells often have elevated levels of N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins, which allows them to evade apoptosis and continue to grow and divide. By inhibiting these proteins, TAK-659 can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-659 can induce apoptosis in cancer cells by inhibiting N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins. In vivo studies have shown that TAK-659 can inhibit tumor growth in animal models of lymphoma and leukemia. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of TAK-659 is that it has shown promising results in preclinical studies, which has led to its evaluation in clinical trials. TAK-659 also has a favorable pharmacokinetic profile, which makes it an attractive candidate for oral administration. One limitation of TAK-659 is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.

Orientations Futures

There are several future directions for the study of TAK-659. One area of research is the evaluation of TAK-659 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict response to TAK-659, which could help to identify patients who are most likely to benefit from the drug. Finally, further preclinical and clinical studies will be needed to fully establish the safety and efficacy of TAK-659 in humans.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps. The starting material for the synthesis is 4-methyl-3-nitrophenol, which is subjected to a series of reactions to form the final product. The synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of cancer. In vitro studies have shown that TAK-659 can induce apoptosis (programmed cell death) in cancer cells by inhibiting N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins. In vivo studies have demonstrated that TAK-659 can inhibit tumor growth in animal models of lymphoma and leukemia. These findings have provided the basis for clinical trials evaluating the safety and efficacy of TAK-659 in cancer patients.

Propriétés

Nom du produit

N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Formule moléculaire

C21H20N2O4

Poids moléculaire

364.4 g/mol

Nom IUPAC

N-[4-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14-5-3-6-17(11-14)27-13-20(24)23-18-12-16(9-8-15(18)2)22-21(25)19-7-4-10-26-19/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24)

Clé InChI

IVAOCWGAZNISJV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

SMILES canonique

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.